molecular formula C13H16O5 B1624247 Dimethyl 2-(4-methoxyphenyl)succinate CAS No. 22248-26-6

Dimethyl 2-(4-methoxyphenyl)succinate

Cat. No.: B1624247
CAS No.: 22248-26-6
M. Wt: 252.26 g/mol
InChI Key: JCYQYZOIHQQYDQ-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-methoxyphenyl)succinate is a succinic acid derivative featuring two methyl ester groups and a 4-methoxyphenyl substituent at the second carbon of the succinate backbone. It is synthesized via Ni-catalyzed reductive C-O bond arylation of oxalates derived from α-hydroxy esters, yielding a colorless oil with a melting point of 90–91°C . The compound’s structure is confirmed by spectroscopic methods, including $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, which align with reported data .

Properties

CAS No.

22248-26-6

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

dimethyl 2-(4-methoxyphenyl)butanedioate

InChI

InChI=1S/C13H16O5/c1-16-10-6-4-9(5-7-10)11(13(15)18-3)8-12(14)17-2/h4-7,11H,8H2,1-3H3

InChI Key

JCYQYZOIHQQYDQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CC(=O)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ester Groups

Altering the ester groups on the succinate backbone significantly impacts physical properties and reactivity:

  • Dimethyl 2-(4-Methoxyphenyl)Succinate : Methyl esters confer moderate polarity, with a melting point of 90–91°C and solubility in common organic solvents (e.g., ethyl acetate, petroleum ether) .
  • 4-Benzyl 1-Methyl 2-(4-Methoxyphenyl)Succinate (): The benzyl ester introduces aromatic bulk, likely reducing solubility in non-polar solvents and increasing steric hindrance in reactions.
  • 4-Ethyl 1-Methyl 2-(4-Methoxyphenyl)Succinate (): Ethyl esters may lower melting points compared to methyl esters due to increased alkyl chain flexibility.

Substituent Modifications

  • Sulfur-Containing Analog : Dimethyl 2-((4-methoxyphenyl)thio)succinate (4i, ) replaces the oxygen atom in the methoxyphenyl group with sulfur. This substitution alters electronic properties, as evidenced by distinct $ ^1H $ NMR shifts (e.g., δ 2.94 ppm for CH$_2$ adjacent to sulfur) and HRMS data (m/z 333.1127) .

Physical and Spectroscopic Properties

Compound Key NMR Signals Melting Point/Solubility HRMS Data
This compound $ ^1H $: δ 3.71 (s, 3H, OCH$3$), 3.67 (s, 3H, COOCH$3$); $ ^{13}C $: 171.6 (C=O) 90–91°C; soluble in petroleum ether m/z 333.1127 (C${16}$H${22}$O$_4$S$^+$)
Dimethyl 2-((4-Methoxyphenyl)thio)succinate $ ^1H $: δ 2.94 (dd, CH$2$), 3.71 (s, OCH$3$) Not reported m/z 333.1131 (C${16}$H${22}$O$_4$S$^+$)
Ethyl/Methyl Succinate Derivative Not reported Likely lower than methyl analog Not reported

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